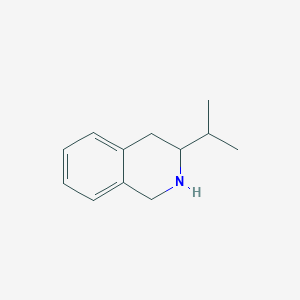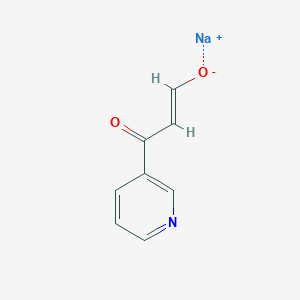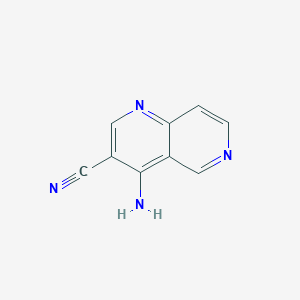
3-Methylquinoxaline-5,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチルキノキサリン-5,7-ジアミンは、窒素を含む複素環式化合物です。キノキサリンファミリーに属し、このファミリーは多様な生物学的および薬理学的活性で知られています。この化合物は、様々な科学研究や産業用途において貴重なターゲットとなる独自の構造を持っています。
2. 製法
合成経路と反応条件
3-メチルキノキサリン-5,7-ジアミンの合成は、一般的に酸性条件下でo-フェニレンジアミンと3-メチルキノキサリン-2-カルボン酸を縮合させることにより行われます。 この反応は通常、オキシ塩化リン (POCl3) やポリリン酸 (PPA) などの脱水剤の存在下で行われ、環化反応を促進します .
工業生産方法
3-メチルキノキサリン-5,7-ジアミンの工業生産方法は、通常、同様の合成経路を用いますが、より大規模に行われます。連続フロー反応器の使用や反応条件の最適化により、化合物の収率と純度を向上させることができます。 環境に優しい溶媒や触媒を使用するなどのグリーンケミストリーのアプローチも、生産プロセスをより持続可能なものにするために検討されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoxaline-5,7-diamine typically involves the condensation of o-phenylenediamine with 3-methylquinoxaline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
化学反応の分析
反応の種類
3-メチルキノキサリン-5,7-ジアミンは、次のような様々な化学反応を起こします。
酸化: キノキサリンN-オキシドを形成することができます。
還元: 還元反応により、ジヒドロキノキサリンに変換することができます。
置換: 特にアミノ基で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H2O2) やm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
生成される主な生成物
酸化: キノキサリンN-オキシド。
還元: ジヒドロキノキサリン。
科学的研究の応用
3-メチルキノキサリン-5,7-ジアミンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用や生物学的経路を研究するためのプローブとして役立ちます。
医学: 抗がん剤、抗菌剤、抗ウイルス剤などの治療的用途の可能性があります。
作用機序
3-メチルキノキサリン-5,7-ジアミンの作用機序は、特定の分子標的との相互作用を伴います。例えば、細胞シグナル伝達経路に関与する酵素であるチロシンキナーゼを阻害することができます。この阻害は、癌細胞の増殖の抑制につながります。 さらに、カスパーゼ酵素を活性化することで癌細胞のアポトーシス(プログラムされた細胞死)を誘発することもできます .
類似化合物との比較
類似化合物
キノキサリン: キノキサリンファミリーの母体化合物。
2-メチルキノキサリン: 2位にメチル基を持つ類似化合物。
3-メチルキノキサリン-2-チオール: 2位にチオール基を持つ誘導体。
独自性
3-メチルキノキサリン-5,7-ジアミンは、その特定の置換パターンにより、独特な化学的および生物学的特性を付与されており、独特な化合物です。 様々な化学反応を起こす能力と、治療的用途の可能性により、研究および産業目的の貴重な化合物となっています .
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-methylquinoxaline-5,7-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3 |
InChIキー |
FASMARQTEXAKBI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2N=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)


![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)




![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)




